N-[[5-(4-methoxyphenyl)thiophen-2-yl]methyl]-1,3-thiazolidine-4-carboxamide;hydrochloride
Description
N-[[5-(4-methoxyphenyl)thiophen-2-yl]methyl]-1,3-thiazolidine-4-carboxamide;hydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a thiophene ring, a thiazolidine ring, and a methoxyphenyl group, making it a unique and versatile molecule. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
IUPAC Name |
N-[[5-(4-methoxyphenyl)thiophen-2-yl]methyl]-1,3-thiazolidine-4-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S2.ClH/c1-20-12-4-2-11(3-5-12)15-7-6-13(22-15)8-17-16(19)14-9-21-10-18-14;/h2-7,14,18H,8-10H2,1H3,(H,17,19);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQNLTDQGKOXIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(S2)CNC(=O)C3CSCN3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[5-(4-methoxyphenyl)thiophen-2-yl]methyl]-1,3-thiazolidine-4-carboxamide;hydrochloride typically involves multiple steps, starting with the preparation of the thiophene and thiazolidine intermediates. The general synthetic route includes:
Formation of the Thiophene Intermediate: The thiophene ring is synthesized through a condensation reaction involving sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of the Thiazolidine Intermediate: The thiazolidine ring is formed by reacting a primary amine with a thiocarbonyl compound under acidic conditions.
Coupling Reaction: The thiophene and thiazolidine intermediates are then coupled through a nucleophilic substitution reaction, where the methoxyphenyl group is introduced.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[[5-(4-methoxyphenyl)thiophen-2-yl]methyl]-1,3-thiazolidine-4-carboxamide;hydrochloride undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiazolidine ring, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Halogenated derivatives, substituted thiazolidines
Scientific Research Applications
N-[[5-(4-methoxyphenyl)thiophen-2-yl]methyl]-1,3-thiazolidine-4-carboxamide;hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[[5-(4-methoxyphenyl)thiophen-2-yl]methyl]-1,3-thiazolidine-4-carboxamide;hydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Tipepidine: Contains a thiophene nucleus and is used as an antitussive.
Tiquizium Bromide: A thiophene-containing compound used as an antispasmodic.
Dorzolamide: A thiophene derivative used as a carbonic anhydrase inhibitor for treating glaucoma.
Uniqueness
N-[[5-(4-methoxyphenyl)thiophen-2-yl]methyl]-1,3-thiazolidine-4-carboxamide;hydrochloride is unique due to its combined thiophene and thiazolidine rings, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
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